3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as the target compound) is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a benzodioxole group at position 2. Coumarins are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-18-12(7-10-3-1-2-4-13(10)24-18)17-19-16(20-25-17)11-5-6-14-15(8-11)23-9-22-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSSGOXCKMHKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of a benzodioxole derivative with a suitable nitrile oxide can yield the oxadiazole ring . The chromenone moiety can be introduced through a subsequent cyclization reaction involving a salicylaldehyde derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction setups to ensure the cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
This compound is studied for its potential anticancer properties. Preliminary research indicates that it may interact with specific cellular targets to induce apoptosis in cancer cells. The presence of the oxadiazole and chromenone moieties suggests that it could modulate enzyme activity or receptor signaling pathways critical for cancer progression .
Biological Studies
In biological research, 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is evaluated for its antimicrobial activities. Studies have shown that compounds containing benzodioxole and oxadiazole rings often exhibit significant antibacterial and antifungal effects .
Material Science
The unique structural features of this compound make it a candidate for the development of new materials with specific properties such as fluorescence or conductivity. Its potential applications in organic electronics and photonics are being explored due to its ability to form stable complexes with metal ions .
Synthetic Chemistry
As a versatile building block, this compound is utilized in the synthesis of more complex molecules with potential biological activities. It serves as a precursor in the development of novel pharmacological agents .
Case Study 1: Anticancer Activity
A study investigated the effects of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF7). The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains including E. coli and S. aureus. The results demonstrated a notable inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with molecular targets within cells. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to induce apoptosis in cancer cells is a key area of research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Coumarin Derivatives with Heterocyclic Substituents
Compound 13 : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one
- Structure : Lacks the oxadiazole ring but retains the benzodioxole group directly attached to coumarin.
- Properties: Molecular Weight: 266.26 g/mol Melting Point: 168–170°C . Bioactivity: Not explicitly reported in the evidence, but structurally similar coumarin-benzodioxole hybrids exhibit antiplasmodial activity (e.g., EC₅₀: 15.2 μM for 3-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2H-chromen-2-one) .
- Comparison : The absence of the oxadiazole ring reduces molecular complexity and may decrease binding affinity to targets requiring heterocyclic interactions .
Compound 14 : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one
- Structure : Features a dimethoxyphenyl group instead of benzodioxole-oxadiazole.
- Properties :
- Comparison: The dimethoxyphenyl group offers different electronic effects (electron-donating vs.
Oxazole- and Oxadiazole-Containing Coumarins
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
- Structure: Oxazole ring substituted with amino or benzylideneamino groups (e.g., compound 1–15 in ).
- Properties :
- Molecular Weight : 310–423 g/mol (e.g., C₁₉H₁₁BrN₂O₃: 395.21 g/mol) .
- Melting Points : 179–186°C, higher than the target compound due to oxazole’s planar structure enhancing crystallinity .
- Bioactivity : Antimicrobial (MIC: 8–32 μg/mL against S. aureus and E. coli) and antiproliferative (IC₅₀: 12–25 μM against MCF-7 cells) .
- Comparison : The oxazole ring’s C=N bond (IR: 1600–1606 cm⁻¹) vs. oxadiazole’s N–O–N system may lead to differences in redox activity and enzyme inhibition .
3-[3-(2-Pyridinyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-one
Benzodioxole-Oxadiazole Hybrids in Non-Coumarin Scaffolds
2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]piperidine
- Structure : Benzodioxole-oxadiazole attached to a piperidine ring.
- Properties :
- Comparison : The piperidine moiety enhances solubility and bioavailability compared to coumarin’s rigid fused-ring system .
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic molecule featuring a chromenone core linked to an oxadiazole moiety and a benzodioxole fragment. This structure suggests potential biological activities due to the presence of multiple functional groups that can interact with various biological targets.
Chemical Structure
The IUPAC name for this compound indicates its complex structure, which includes:
- A chromenone core
- An oxadiazole ring
- A benzodioxole moiety
The molecular formula is , and the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The oxadiazole and benzodioxole components may facilitate binding to active sites on proteins or alter protein conformation, leading to modulation of various biological pathways. While the exact mechanism remains to be fully elucidated, preliminary studies suggest it may influence cellular signaling pathways and exhibit potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The oxadiazole ring is often associated with antibacterial properties, and studies have shown that derivatives can inhibit the growth of various pathogens. For instance, compounds structurally related to 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of compounds containing oxadiazole has been documented in several studies. For example, similar oxadiazole derivatives have shown selective cytotoxicity towards cancer cell lines by inducing apoptosis through mechanisms involving the inhibition of key enzymes involved in cell proliferation . The potential for 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one to target cancer cells warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with structural similarities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
